

Terevalefim (ANG-3777) Application Notes and Protocols for In Vivo Mouse Studies

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Compound of Interest

Compound Name: Terevalefim

Cat. No.: B8198262

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Abstract

Terevalefim (also known as ANG-3777) is a small molecule, hepatocyte growth factor (HGF) mimetic that activates the c-Met receptor tyrosine kinase signaling pathway.^{[1][2][3]} Preclinical studies in various animal models have demonstrated its potential in promoting tissue repair and regeneration, particularly in the context of acute kidney injury (AKI).^{[1][2]} These application notes provide a comprehensive overview of the recommended dosage, experimental protocols, and the underlying mechanism of action of **Terevalefim** for use in in vivo mouse studies, based on available preclinical data.

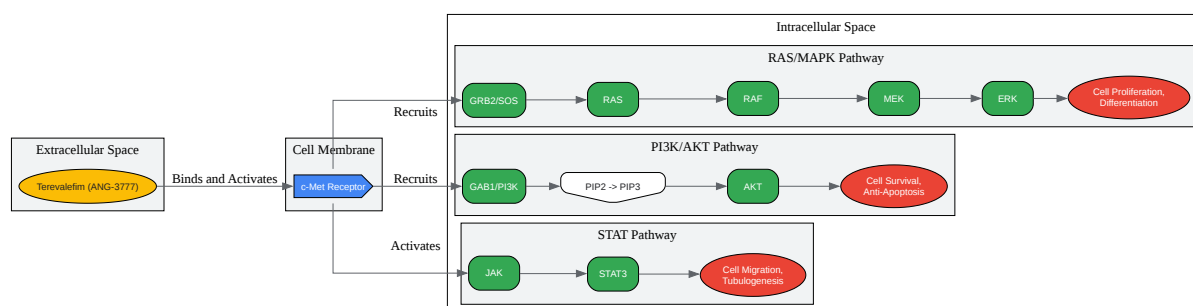
Mechanism of Action

Terevalefim functions as an agonist of the c-Met receptor, mimicking the biological activity of its natural ligand, HGF. The binding of **Terevalefim** to c-Met induces receptor dimerization and autophosphorylation of tyrosine residues within the kinase domain. This activation triggers a cascade of downstream signaling pathways crucial for cellular processes such as proliferation, migration, morphogenesis, and survival. Key signaling pathways activated by **Terevalefim** via c-Met include:

- RAS/MAPK Pathway: Regulates cell proliferation and differentiation.
- PI3K/AKT Pathway: Promotes cell survival and inhibits apoptosis.

- STAT3 Pathway: Involved in cell migration and tubulogenesis.
- SRC/FAK Pathway: Plays a role in cell adhesion and migration.

c-Met Signaling Pathway Activated by Terevalefim



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Caption: **Terevalefim** activates the c-Met receptor, initiating key downstream signaling pathways.

Recommended Dosage for In Vivo Mouse Studies

While specific studies detailing the dosage of **Terevalefim** in mice are not readily available in the public domain, robust preclinical data from other animal models, particularly rats, provide a strong foundation for dose selection. A dosage of 2 mg/kg has been shown to be effective in rat models of kidney injury. Therefore, a similar starting dose is recommended for efficacy studies in mice.

Data from Preclinical Animal Studies

Animal Model	Condition	Dosage	Route of Administration	Key Findings	Reference
Rat	Ischemia-Reperfusion Kidney Injury	0.2 mg/kg and 2 mg/kg	Intravenous (IV)	Attenuated renal dysfunction, increased urine output, and improved survival.	
Rat	Mercury Chloride-Induced Kidney Toxicity	2 mg/kg	Intraperitoneal (IP)	Attenuated mortality and renal dysfunction.	
Rat	Renal Transplantation	2 mg/kg	Intraperitoneal (IP)	Improved renal function post-transplantation.	
Dog	Ischemia-Reperfusion Kidney Injury	10 mg/kg	Intravenous (IV)	Reduced Blood Urea Nitrogen (BUN) and Creatinine (Cr).	

Researchers should perform initial dose-ranging studies in their specific mouse model to determine the optimal therapeutic dose.

Experimental Protocols

The following are generalized protocols for in vivo mouse studies investigating the efficacy of **Terevalefim**, primarily adapted from preclinical studies in other species.

Acute Kidney Injury (AKI) Model - Ischemia-Reperfusion

This protocol is a common method for inducing AKI to test the therapeutic effects of compounds like **Terevalefim**.

Materials:

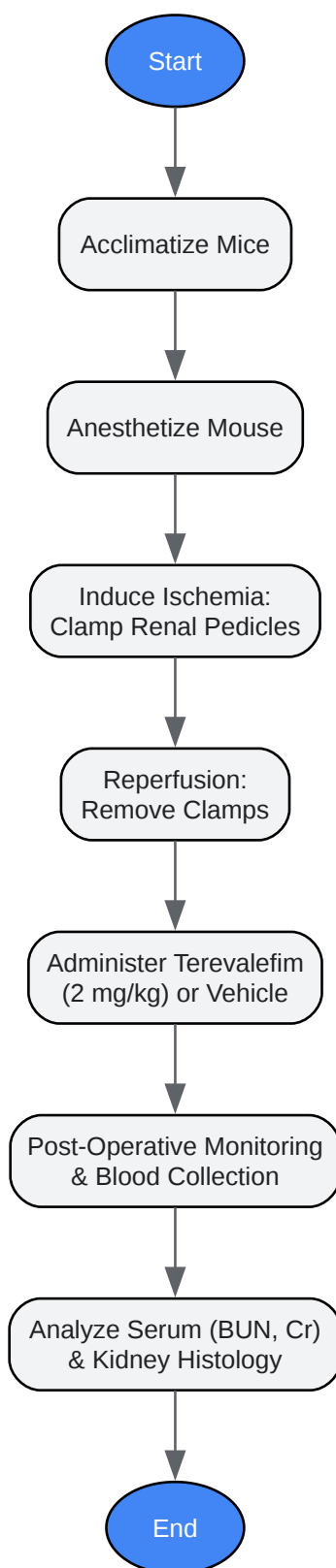
- **Terevalefim** (ANG-3777)
- Vehicle control (e.g., sterile saline or as specified by the manufacturer)
- Anesthetic (e.g., isoflurane, ketamine/xylazine)
- Surgical instruments
- Suture materials
- Warming pad

Protocol:

- **Animal Preparation:** Acclimatize male C57BL/6 or other appropriate mouse strains for at least one week.
- **Anesthesia:** Anesthetize the mouse using a standard approved protocol.
- **Surgical Procedure:**
 - Make a midline abdominal incision to expose the renal pedicles.
 - Isolate the renal pedicles and clamp them with non-traumatic microvascular clamps for a predetermined period (e.g., 22-30 minutes) to induce ischemia.
 - During the ischemic period, maintain the mouse's body temperature at 37°C using a warming pad.

- Remove the clamps to allow reperfusion.
- Suture the abdominal wall and skin.
- **Terevalefim** Administration:
 - Administer **Terevalefim** (recommended starting dose of 2 mg/kg) or vehicle control via intravenous (tail vein) or intraperitoneal injection.
 - The timing of administration can be varied depending on the study design (e.g., immediately before reperfusion, or at specific time points post-reperfusion).
- Post-Operative Care and Monitoring:
 - Provide post-operative analgesia as per institutional guidelines.
 - Monitor the animals for signs of distress.
 - Collect blood samples at various time points (e.g., 24, 48, 72 hours) post-surgery to measure serum creatinine and BUN levels.
 - At the end of the study, euthanize the mice and collect kidney tissues for histological analysis (e.g., H&E staining to assess tubular necrosis).

Experimental Workflow for AKI Mouse Model



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Caption: Workflow for an in vivo mouse model of ischemia-reperfusion acute kidney injury.

Data Presentation and Analysis

All quantitative data should be presented in a clear and organized manner to facilitate comparison between treatment and control groups.

Example Data Table:

Treatment Group	N	Serum Creatinine (mg/dL) at 24h (Mean \pm SEM)	BUN (mg/dL) at 24h (Mean \pm SEM)	Tubular Necrosis Score (Mean \pm SEM)
Vehicle Control	10	1.8 \pm 0.2	150 \pm 15	3.5 \pm 0.3
Terevalefim (2 mg/kg)	10	0.9 \pm 0.1	80 \pm 10	1.5 \pm 0.2*

*Statistically significant difference from vehicle control ($p < 0.05$).

Statistical analysis should be performed using appropriate methods, such as t-tests or ANOVA, to determine the significance of the observed differences.

Conclusion

Terevalefim (ANG-3777) is a promising therapeutic agent that activates the c-Met signaling pathway to promote tissue repair. Based on robust preclinical data in other species, a starting dose of 2 mg/kg is recommended for in vivo mouse studies. The provided protocols for an AKI model offer a framework for evaluating the efficacy of **Terevalefim**. Researchers should optimize these protocols for their specific experimental needs and mouse models.

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References

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